4-((2,4-Dimethoxyphenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid 4-((2,4-Dimethoxyphenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid
Brand Name: Vulcanchem
CAS No.: 1860842-84-7
VCID: VC7703027
InChI: InChI=1S/C15H22N2O6/c1-22-10-4-5-11(13(8-10)23-2)17-14(19)9-12(15(20)21)16-6-3-7-18/h4-5,8,12,16,18H,3,6-7,9H2,1-2H3,(H,17,19)(H,20,21)
SMILES: COC1=CC(=C(C=C1)NC(=O)CC(C(=O)O)NCCCO)OC
Molecular Formula: C15H22N2O6
Molecular Weight: 326.349

4-((2,4-Dimethoxyphenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid

CAS No.: 1860842-84-7

Cat. No.: VC7703027

Molecular Formula: C15H22N2O6

Molecular Weight: 326.349

* For research use only. Not for human or veterinary use.

4-((2,4-Dimethoxyphenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid - 1860842-84-7

Specification

CAS No. 1860842-84-7
Molecular Formula C15H22N2O6
Molecular Weight 326.349
IUPAC Name 4-(2,4-dimethoxyanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid
Standard InChI InChI=1S/C15H22N2O6/c1-22-10-4-5-11(13(8-10)23-2)17-14(19)9-12(15(20)21)16-6-3-7-18/h4-5,8,12,16,18H,3,6-7,9H2,1-2H3,(H,17,19)(H,20,21)
Standard InChI Key RFWFDPDDYVUORE-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)NC(=O)CC(C(=O)O)NCCCO)OC

Introduction

Key Findings

4-((2,4-Dimethoxyphenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid (CAS 1860842-84-7) is a synthetic organic compound characterized by a multifunctional structure combining aromatic, amide, and carboxylic acid moieties. With a molecular formula of C15H22N2O6\text{C}_{15}\text{H}_{22}\text{N}_{2}\text{O}_{6} and a molecular weight of 326.349 g/mol, this molecule exhibits unique physicochemical properties and reactivity profiles that make it a subject of interest in medicinal chemistry and materials science . While its exact biological activity remains under investigation, structural analogs suggest potential applications in enzyme inhibition and drug intermediate synthesis .

Chemical Identity and Structural Features

Molecular Composition and Identity

The compound’s IUPAC name, 4-(2,4-dimethoxyanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid, reflects its intricate architecture. Key identifiers include:

PropertyValue
CAS Number1860842-84-7
Molecular FormulaC15H22N2O6\text{C}_{15}\text{H}_{22}\text{N}_{2}\text{O}_{6}
Molecular Weight326.349 g/mol
SMILESCOC1=CC(=C(C=C1)NC(=O)CC(C(=O)O)NCCCO)OC
InChIKeyRFWFDPDDYVUORE-UHFFFAOYSA-N
PubChem CID18581070

The structure features a 2,4-dimethoxyphenyl group linked via an amide bond to a 4-oxobutanoic acid backbone, which is further substituted with a 3-hydroxypropylamino group. This arrangement introduces hydrogen-bonding capabilities through the hydroxyl and carboxylic acid groups, while the methoxy substituents enhance lipophilicity .

Synthesis and Preparation Methods

Key Synthetic Routes

The synthesis of this compound involves multi-step organic reactions, as inferred from analogous protocols . A plausible route includes:

  • Anhydride Opening: Reaction of dihydro-3-methylene-2,5-furandione with ammonium hydroxide to form a 4-carbon acid-amide intermediate .

  • Functionalization: Introduction of the 2,4-dimethoxyphenyl group via nucleophilic substitution or amidation.

  • Hydroxypropyl Addition: Coupling 3-hydroxypropylamine to the central carbon using carbodiimide-based activation .

Critical steps such as ozonolysis and acidic workup ensure regioselective oxidation and stabilization of the oxobutanoic acid moiety . Industrial-scale production would require optimizing solvent systems (e.g., ethanol for trituration) and temperature control to prevent degradation .

Reactivity and Degradation Pathways

Functional Group Reactivity

  • Carboxylic Acid: Susceptible to esterification or salt formation.

  • Amide Bond: Hydrolyzes under acidic/basic conditions to yield 2,4-dimethoxyaniline and 4-oxobutanoic acid derivatives .

  • Methoxy Groups: Resist oxidation but may undergo demethylation via cytochrome P450 enzymes in biological systems .

Comparative Analysis with Structural Analogs

Morpholinopropyl Derivative (PubChem CID 16800061)

Replacing the hydroxypropyl group with a morpholinopropyl substituent increases molecular weight (363.5 g/mol) and introduces a tertiary amine, enhancing solubility in polar aprotic solvents . This modification also alters pharmacokinetic profiles, potentially improving blood-brain barrier penetration .

Future Directions

Further research should prioritize:

  • Solubility and Stability Profiling under physiological conditions.

  • In Vitro Bioactivity Screens targeting kinases, GPCRs, or ion channels.

  • Synthetic Optimization for scalable production using green chemistry principles .

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